molecular formula C10H9F B15300891 1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene

1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene

Cat. No.: B15300891
M. Wt: 148.18 g/mol
InChI Key: TZTSFHHIDUWKAL-UHFFFAOYSA-N
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Description

1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene is an aromatic compound with a unique structure that includes a fluorine atom, a methyl group, and a prop-2-yn-1-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene typically involves the alkylation of a fluorobenzene derivative. One common method is the Sonogashira cross-coupling reaction, where a fluorobenzene derivative is reacted with a propargyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as toluene, with a base like triethylamine to neutralize the hydrogen halide formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different functional groups.

    Reduction Reactions: The triple bond in the prop-2-yn-1-yl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used.

Major Products Formed

    Substitution: Products with different nucleophiles replacing the fluorine atom.

    Oxidation: Products with oxidized functional groups such as aldehydes or carboxylic acids.

    Reduction: Products with reduced alkenes or alkanes.

Scientific Research Applications

1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties.

    Medicinal Chemistry: Its derivatives may have potential therapeutic applications.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

1-fluoro-3-methyl-5-prop-2-ynylbenzene

InChI

InChI=1S/C10H9F/c1-3-4-9-5-8(2)6-10(11)7-9/h1,5-7H,4H2,2H3

InChI Key

TZTSFHHIDUWKAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)CC#C

Origin of Product

United States

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